

Application Notes and Protocols for Targeted Imaging Using Cy5.5-Labeled Nanoparticles

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Compound of Interest

Compound Name: Cy5.5 acetate

Cat. No.: B15555535

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Near-infrared (NIR) fluorescence imaging is a powerful tool for in vivo studies due to the minimal light absorption and scattering by biological tissues in this spectral range (700-900 nm) [1]. The cyanine dye, Cy5.5, is a widely used NIR fluorophore that is ideal for such applications because its emission spectrum falls within this window, allowing for deep tissue penetration and high signal-to-background ratios[1][2]. When conjugated to nanoparticles, Cy5.5 serves as a robust imaging agent to track the biodistribution and target accumulation of these nanoparticles in real-time[2][3]. This technology is particularly valuable in cancer research for visualizing tumors, monitoring therapeutic responses, and assessing the efficiency of targeted drug delivery systems[1][2].

These application notes provide an overview of the use of Cy5.5-labeled nanoparticles for targeted imaging, along with detailed protocols for their synthesis, characterization, and application in both in vitro and in vivo settings.

Applications

The versatility of Cy5.5-labeled nanoparticles enables a wide range of biomedical research applications[2]:

- **Tumor Imaging and Cancer Research:** Labeled nanoparticles can be engineered to specifically target and visualize tumors. This allows for the non-invasive study of tumor growth, progression, metastasis, and the efficacy of anti-cancer therapies[1].
- **Biodistribution Studies:** Tracking the systemic distribution, accumulation, and clearance of nanoparticles in different organs and tissues over time is crucial for evaluating their safety and efficacy[1][3].
- **Targeted Drug Delivery:** By conjugating therapeutic agents to Cy5.5-labeled nanoparticles, researchers can visualize the delivery and accumulation of drugs at the target site, ensuring that the therapeutic agent reaches its intended destination[2].
- **Sentinel Lymph Node Mapping:** This technique can be used to identify the first lymph node(s) to which cancer cells are most likely to spread from a primary tumor, which is critical for cancer staging and surgical guidance[1].

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from studies utilizing Cy5.5-labeled nanoparticles for targeted imaging.

Table 1: Physicochemical Properties of Cy5.5-Labeled Nanoparticles

Nanoparticle Type	Core Material	Targeting Ligand	Average Size (nm)	Zeta Potential (mV)	Reference
APO-NPs	Polymeric	None	103.6 ± 6.8	-13.7 ± 0.43	[4]
CMD-TCs-NPs	Chitosan-Carboxymethyl Dextran	Thiolated Chitosan	34 ± 3.78	+11 ± 2.27	[5]
CMD-TMC-NPs	Chitosan-Carboxymethyl Dextran	Methylated Chitosan	42 ± 4.23	+29 ± 4.31	[5]
T22-GFP-H6	Protein	T22 Peptide	~30	Not specified	[6][7]

Table 2: In Vivo Tumor Targeting and Biodistribution of Cy5.5-Labeled Nanoparticles

Nanoparticle	Tumor Model	Time Post-Injection (h)	Organ with Highest Fluorescence (excluding tumor)	Tumor-to-Muscle Ratio	Reference
NP-CTX-chitosan-Cy5.5	Not specified	6	Liver	Not specified	[8]
NP-chitosan-Cy5.5	Not specified	6	Liver	Not specified	[8]
Cy5.5-labeled TCL-SPION	Not applicable	0.5	Lung	Not applicable	[3]
M.RGD@Cr-CTS-siYTHDF1 NPs	Not specified	Not specified	Not specified	Not specified	[9]
Pan 02 xenografts	Pancreatic Cancer	24	Not specified	Significant accumulation in tumor	[10]

Experimental Protocols & Methodologies

Protocol 1: Synthesis of Cy5.5-Labeled PEG-PLGA Nanoparticles

This protocol describes the synthesis of poly(ethylene glycol)-poly(lactic-co-glycolic acid) (PEG-PLGA) nanoparticles encapsulating Cy5.5 dye using a double emulsion method[\[11\]](#).

Materials:

- mPEG-PLGA (50:50 LA:GA)

- Dichloromethane (DCM)
- Deionized water
- Cy5.5-NHS ester
- Sodium cholate
- Probe ultrasonicator
- Vacuum evaporator
- Centrifuge

Procedure:

- Dissolve 20 mg of mPEG-PLGA in 1 mL of DCM.
- Dissolve Cy5.5-NHS ester in 200 μ L of deionized water to create the dye solution.
- Mix the mPEG-PLGA solution and the Cy5.5 solution in a 10 mL centrifuge tube.
- Emulsify the mixture by sonication using a probe ultrasonicator at 30% power for 5 minutes in an ice bath.
- Add 2 mL of 5% sodium cholate solution to the tube.
- Emulsify the mixture again by sonication at 35% power for another 5 minutes.
- Add the resulting mixture dropwise into 10 mL of 0.5% sodium cholate solution while stirring for 10 minutes.
- Remove the DCM by vacuum evaporation.
- Collect the nanoparticles by centrifugation at 15,000 g for 30 minutes.
- Resuspend the nanoparticle pellet in 1 mL of deionized water for further use.

Protocol 2: In Vitro Cellular Uptake of Cy5.5-Labeled Nanoparticles

This protocol outlines the qualitative and quantitative assessment of nanoparticle uptake by cancer cells using confocal microscopy and flow cytometry[5][12][13].

Materials:

- Cancer cell line (e.g., Y79, 4T1)
- 6-well plates
- Cell culture medium
- Cy5.5-labeled nanoparticles
- Phosphate-buffered saline (PBS)
- Paraformaldehyde (PFA)
- DAPI stain
- Confocal laser scanning microscope
- Flow cytometer

Procedure:

- Seed the cancer cells in 6-well plates at a density of 2×10^5 cells per well and culture until they reach confluence[5].
- Incubate the cells with a suspension of Cy5.5-labeled nanoparticles (e.g., 100 $\mu\text{g/mL}$) in the cell culture medium for a specified time (e.g., 2 hours) at 37°C in a 5% CO₂ atmosphere[5].
- For Confocal Microscopy: a. Aspirate the medium containing the nanoparticles. b. Wash the cells three times with cold PBS to remove any non-internalized nanoparticles[5]. c. Fix the cells with 2% PFA for 10 minutes at room temperature[5]. d. Stain the cell nuclei with

DAPI[5]. e. Image the cells using a confocal microscope with appropriate laser excitation and emission filters for Cy5.5 (e.g., excitation ~640 nm, emission 662-737 nm) and DAPI[5].

- For Flow Cytometry: a. After incubation with nanoparticles, wash the cells with PBS. b. Detach the cells from the plate using trypsin. c. Resuspend the cells in PBS. d. Analyze the fluorescence intensity of the cells using a flow cytometer with the appropriate laser and filters for Cy5.5.

Protocol 3: In Vivo Imaging and Biodistribution Studies

This protocol describes the use of Cy5.5-labeled nanoparticles for in vivo imaging in a tumor-bearing mouse model[1][3].

Materials:

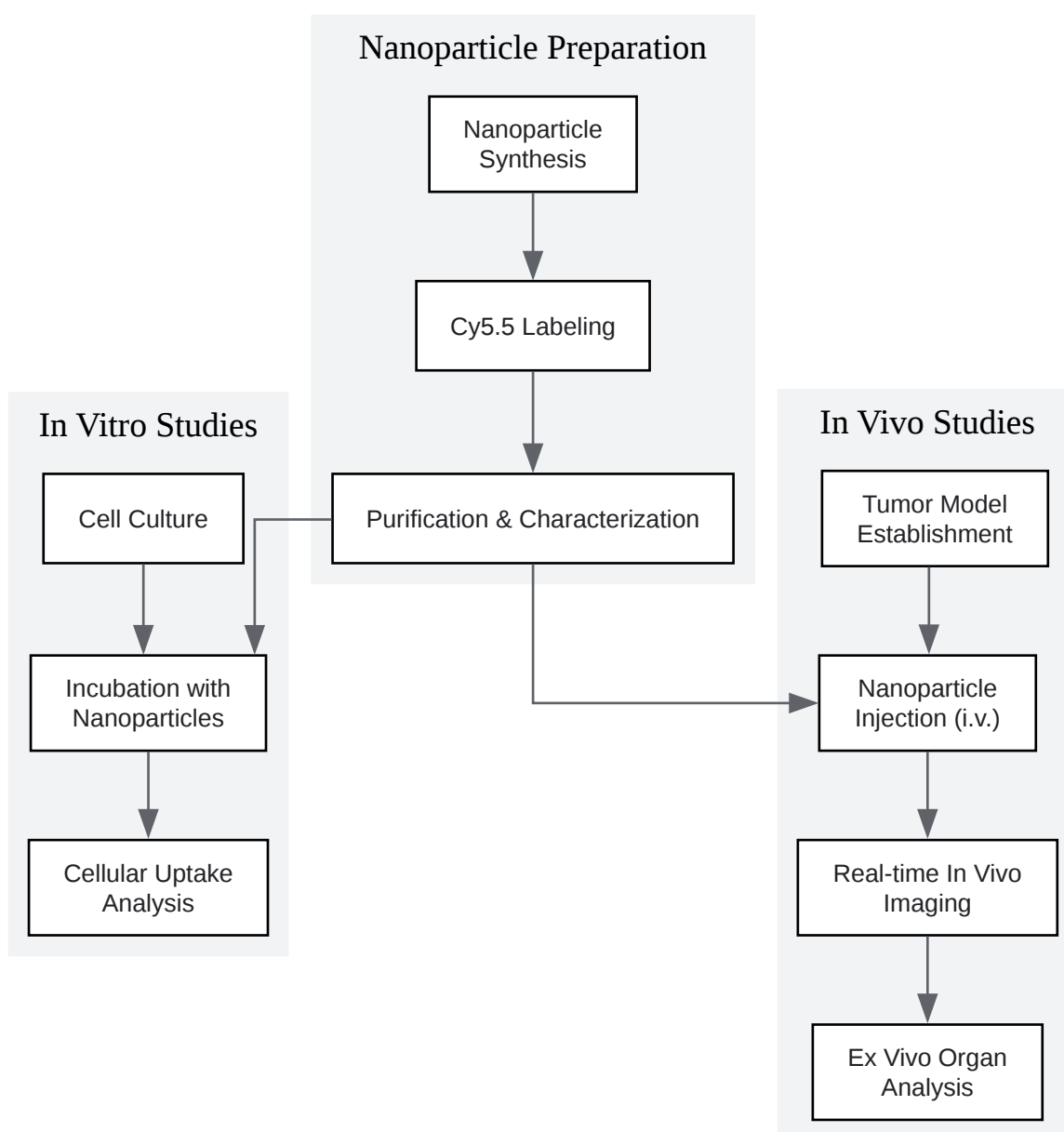
- Tumor-bearing mice (e.g., subcutaneous SKOV3-luc or Pan 02 xenografts)[4][10]
- Cy5.5-labeled nanoparticles suspended in a sterile vehicle (e.g., saline)
- In vivo imaging system (e.g., Kodak IS2000MM, IVIS Spectrum)[4][6]
- Anesthesia (e.g., isoflurane)

Procedure:

- Administer a defined dose of Cy5.5-labeled nanoparticles to the tumor-bearing mice, typically via intravenous (tail vein) injection[3][4]. A typical dose can range from 0.1 mg/kg to 15 mg/kg depending on the nanoparticle formulation[3].
- Acquire a baseline image before nanoparticle injection to assess autofluorescence[1].
- Perform whole-body imaging at predetermined time points (e.g., 15 min, 1h, 4h, 24h, 48h) using an in vivo imaging system with the appropriate filter sets for Cy5.5 (e.g., Excitation: 640 nm, Emission: 680 nm)[1].
- At the end of the experiment (e.g., 24 hours post-injection), euthanize the mice[4].
- Perfuse the animals with saline to remove blood from the organs[1].

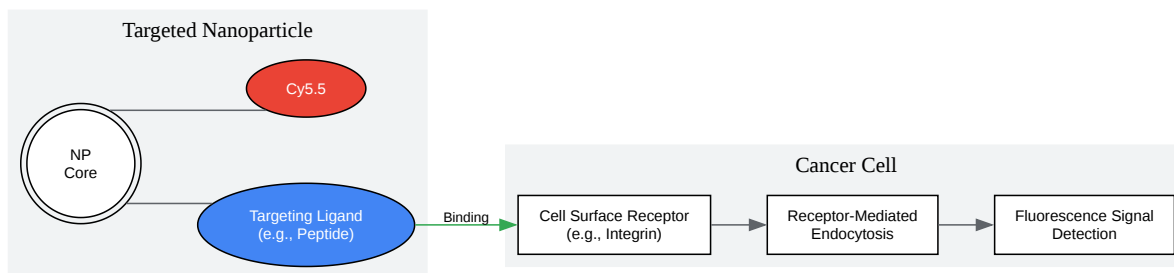
- Carefully dissect the major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart)[1].
- Perform ex vivo imaging of the dissected organs to quantify the fluorescence intensity in each tissue[4].
- Quantify the fluorescence intensity using the region of interest (ROI) function of the imaging software[3].

Visualizations



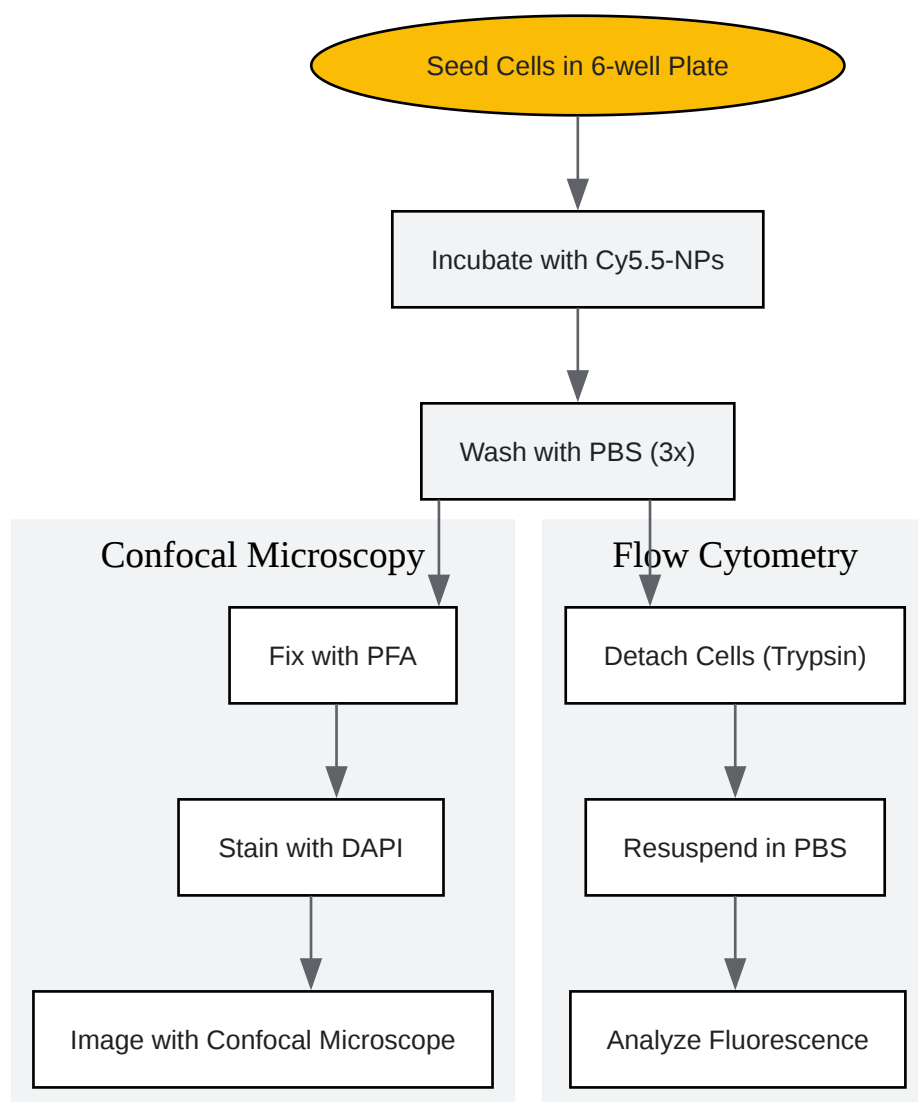
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Caption: General experimental workflow for targeted imaging using Cy5.5-labeled nanoparticles.



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Caption: Targeted nanoparticle binding and cellular uptake mechanism.



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Caption: Protocol for in vitro cellular uptake analysis of Cy5.5-labeled nanoparticles.

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